N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
CAS No.: 1421485-23-5
Cat. No.: VC4202221
Molecular Formula: C16H16N6OS
Molecular Weight: 340.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421485-23-5 |
---|---|
Molecular Formula | C16H16N6OS |
Molecular Weight | 340.41 |
IUPAC Name | N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C16H16N6OS/c23-16(12-4-3-9-24-12)19-8-7-18-14-10-15(21-11-20-14)22-13-5-1-2-6-17-13/h1-6,9-11H,7-8H2,(H,19,23)(H2,17,18,20,21,22) |
Standard InChI Key | UEDTUBDMRXBYFH-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key regions:
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Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4.
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Pyridin-2-ylamino Substituent: A pyridine ring attached via an amino group at position 6 of the pyrimidine.
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Thiophene-2-carboxamide Linker: An ethylamino chain connects the pyrimidine to a thiophene ring bearing a carboxamide group .
Physicochemical Profile
Property | Value |
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Molecular Formula | C₁₆H₁₆N₆OS |
Molecular Weight | 340.4 g/mol |
CAS Number | 1021038-70-9 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 7 |
Topological Polar Surface Area | 126 Ų |
The compound’s solubility and logP values remain uncharacterized, but its high polar surface area suggests moderate permeability .
Synthesis and Manufacturing
Synthetic Strategies
While no direct synthesis is reported, analogous compounds in the pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine families provide methodological insights :
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Pyrimidine Functionalization:
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Carboxamide Formation:
Hypothetical Synthesis Pathway
Step | Reaction | Reagents/Conditions |
---|---|---|
1 | Chloropyrimidine synthesis | POCl₃, DMF, reflux |
2 | Amination | Ethylenediamine, DIPEA, DMF |
3 | Suzuki coupling | Pyridin-2-ylboronic acid, Pd catalyst |
4 | Carboxamide coupling | Thiophene-2-carboxylic acid, EDC, HOBt |
This route mirrors methods for RET inhibitors like compound 59, which shares a pyrimidine-thiophene scaffold .
Biological Activity and Mechanisms
Nuclear Receptor Modulation
Compounds with pyrimidin-2-ylamino motifs, like RXRα antagonists, demonstrate antiproliferative effects in HepG2 and A549 cells (IC₅₀ = 1–10 μM) . Substitutions at the pyrimidine C-4 position (e.g., 4-pyridyl) optimize activity, suggesting similar SAR for the target compound .
Structure-Activity Relationships (SAR)
Pyrimidine Substituents
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C-6 Position: Pyridin-2-ylamino groups enhance kinase binding via π-π stacking and hydrogen bonding .
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C-4 Position: Aromatic substituents (e.g., thiophene) improve solubility and selectivity .
Linker Optimization
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Ethylamino Chain: A two-carbon spacer balances flexibility and rigidity, optimizing interactions with hydrophobic pockets .
Thiophene Carboxamide
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Electron-Rich Heterocycle: The thiophene ring enhances π-cation interactions, while the carboxamide forms hydrogen bonds with catalytic lysines .
Future Directions
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In Vitro Profiling: Assess kinase inhibition (RET, EGFR) and RXRα antagonism.
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SAR Expansion: Explore substituents at the pyrimidine C-2 and thiophene C-5 positions.
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ADMET Studies: Evaluate solubility, plasma protein binding, and hepatotoxicity.
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